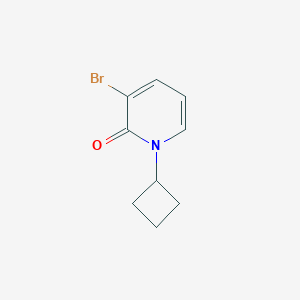

3-Bromo-1-cyclobutylpyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

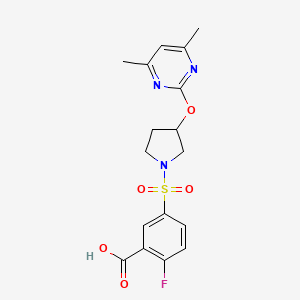

3-Bromo-1-cyclobutylpyridin-2(1H)-one, also known as 3-BCP, is an organic compound consisting of a cyclobutyl ring with a bromine atom and a pyridin-2-one moiety. It is a colorless, crystalline solid with an unpleasant odor and is soluble in water and organic solvents. 3-BCP has a wide range of applications in the field of organic synthesis, and has recently been studied for its potential therapeutic applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-BCP.

Applications De Recherche Scientifique

Anticancer Potential

3-Bromo-1-cyclobutylpyridin-2(1H)-one, under the nomenclature 3-bromopyruvate, has demonstrated significant potential in cancer treatment. Specifically, it exhibits high sensitivity against metastatic prostate cancer cells, including multidrug-resistant types. Its mechanism involves hindering cell survival and mobility, depleting cellular ATP and glutathione, and disrupting the actin cytoskeleton. These properties make it a promising agent for metastatic prostate cancer treatment, particularly in mitigating metastasis (Pichla et al., 2019).

Chemical Synthesis and Reactions

The compound plays a crucial role in various chemical syntheses and reactions. For instance, it's involved in the cyanation of heteroaromatic halides, demonstrating differences in reactivity among various bromo compounds (Sakakibara et al., 1993). It also serves as an intermediate in the synthesis of novel cyclopropane carbocyclic nucleosides (Mevellec & Huet, 1995). Furthermore, its role in molecular self-assembly and the formation of supramolecular architectures highlights its importance in advanced material science (Safin et al., 2016).

Photophysical Properties

This compound is significant in studying the photophysical properties of compounds. For example, its involvement in synthesizing heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes helps in understanding the tuning of emission properties, which is crucial for applications like organic light-emitting devices and biological labeling (Stagni et al., 2008).

Propriétés

IUPAC Name |

3-bromo-1-cyclobutylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-5-2-6-11(9(8)12)7-3-1-4-7/h2,5-7H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXOYAAVPKAQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=CC=C(C2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

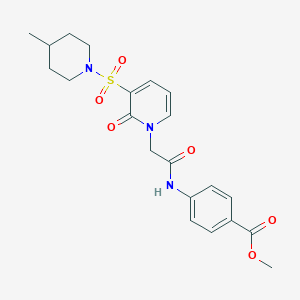

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2642733.png)

![4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B2642738.png)

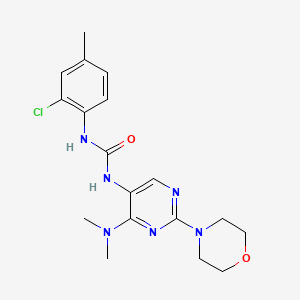

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2642742.png)

![Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2642745.png)

![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2642748.png)

![3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642749.png)